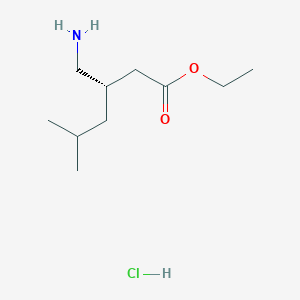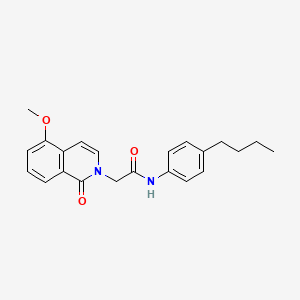
N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as BIA 10-2474, is a small molecule drug that was being developed as a painkiller by the French pharmaceutical company, Biotrial. However, during clinical trials in 2016, the drug caused severe adverse effects, leading to the death of one volunteer and hospitalization of several others. The incident raised questions about the safety and efficacy of the drug, and the need for more rigorous testing of new drugs.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
The chemical compound N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, due to its complex structure, has potential applications in the synthesis of various bioactive molecules. Research has focused on derivatives of similar structural frameworks for their diverse biological activities. For instance, the synthesis of 4-quinolones, related to isoquinoline derivatives, demonstrates the interest in these compounds for pharmaceutical applications, showcasing methodologies for creating potentially therapeutic agents (Píša & Rádl, 2016). Similarly, indenoisoquinoline derivatives have been evaluated for their topoisomerase I inhibition, suggesting the therapeutic potential of isoquinoline derivatives in cancer treatment (Nagarajan et al., 2006).
Pharmacological Potentials
The exploration of isoquinoline derivatives extends into their pharmacological potentials. Methoxy-indolo[2,1‐a]isoquinolines, for instance, have been synthesized and evaluated for their cytostatic activity, indicating the relevance of such structures in developing anti-cancer agents (Ambros et al., 1988). Additionally, acetamides similar in structure to this compound have been investigated for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Alagarsamy et al., 2015).
Antimicrobial and Antifungal Applications
The compound's potential extends to antimicrobial and antifungal applications. Pyridine derivatives, which share a heterocyclic core with isoquinoline, have demonstrated significant insecticidal activity, suggesting a potential pathway for developing new pesticides or antimicrobial agents (Bakhite et al., 2014). Moreover, derivatives with similar structural motifs have shown broad-spectrum antifungal properties, emphasizing the importance of such chemical structures in addressing fungal infections (Bardiot et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-6-16-9-11-17(12-10-16)23-21(25)15-24-14-13-18-19(22(24)26)7-5-8-20(18)27-2/h5,7-14H,3-4,6,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMXBCHYXSHWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2858504.png)
![ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2858505.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2858507.png)
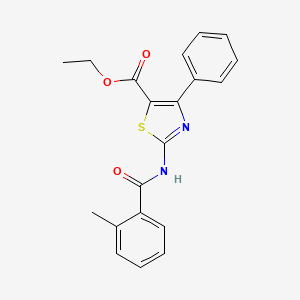
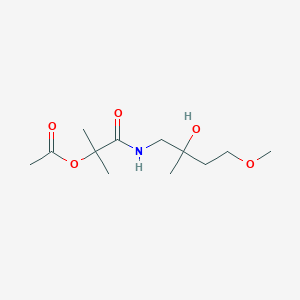
![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)
![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)
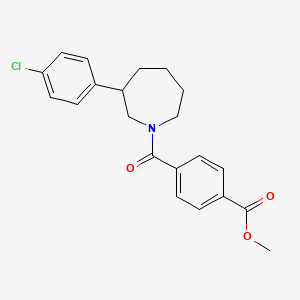
![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)
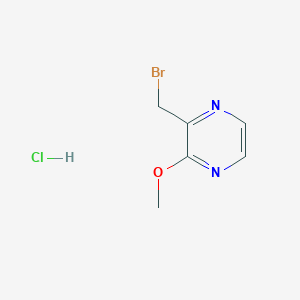

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)
